2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DP-802 involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-tert-butyl-5-amino-1H-pyrazole: This intermediate is synthesized through the reaction of tert-butylhydrazine with ethyl acetoacetate under acidic conditions.
Formation of 3-tert-butyl-5-[(2,3-dichlorophenyl)carbamoylamino]-1H-pyrazole: The intermediate is then reacted with 2,3-dichlorophenyl isocyanate to form the desired carbamoylamino derivative.
Coupling with 3-bromoacetophenone: The final step involves coupling the carbamoylamino derivative with 3-bromoacetophenone under basic conditions to yield DP-802.
Industrial Production Methods
Industrial production of DP-802 typically involves large-scale batch reactions using the same synthetic route described above. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dimethylformamide and dichloromethane, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
DP-802 undergoes several types of chemical reactions, including:
Oxidation: DP-802 can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of DP-802 can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
DP-802 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of DP-802 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[3-tert-butyl-5-[(2,3-dichlorophenyl)carbamoylamino]pyrazol-1-yl]phenyl]acetamide
- 3-tert-butyl-5-[(2,3-dichlorophenyl)carbamoylamino]-1H-pyrazole
Uniqueness
DP-802 is unique due to its specific structural features, such as the presence of both a pyrazole ring and a dichlorophenyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C22H23Cl2N5O2 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-[3-[3-tert-butyl-5-[(2,3-dichlorophenyl)carbamoylamino]pyrazol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H23Cl2N5O2/c1-22(2,3)17-12-19(27-21(31)26-16-9-5-8-15(23)20(16)24)29(28-17)14-7-4-6-13(10-14)11-18(25)30/h4-10,12H,11H2,1-3H3,(H2,25,30)(H2,26,27,31) |
InChI Key |
ZJQYVSTVRXOFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC(=C3)CC(=O)N |
Origin of Product |
United States |
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